3-(Ethanesulfonyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

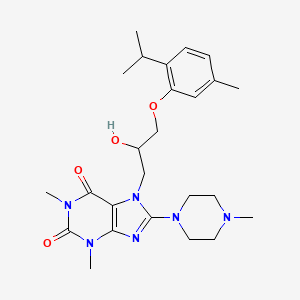

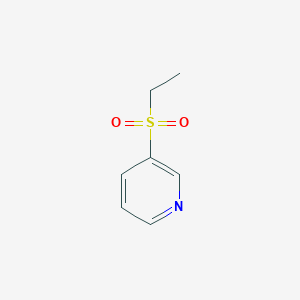

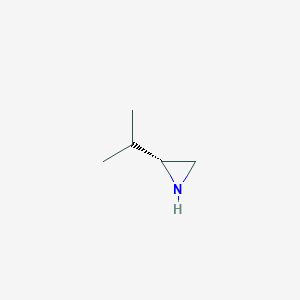

3-(Ethanesulfonyl)pyridine is a chemical compound with the CAS Number: 192203-94-4 . It has a molecular weight of 171.22 and its IUPAC name is 3-(ethylsulfonyl)pyridine . It is in liquid form .

Synthesis Analysis

The synthesis of pyridine-3-sulfonyl chlorides involves the diazotation of substituted 3-aminopyridines, followed by the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . The conditions for this synthesis were optimized by taking into account the detailed understanding of this substitution . The synthesized pyridine-3-sulfonyl chlorides were converted to pyridine-3-sulfonic acids and -sulfonyl amides .Molecular Structure Analysis

The InChI code for 3-(Ethanesulfonyl)pyridine is 1S/C7H9NO2S/c1-2-11(9,10)7-4-3-5-8-6-7/h3-6H,2H2,1H3 . The key for this InChI code is WKRFAZABSKCRJU-UHFFFAOYSA-N .Chemical Reactions Analysis

Pyridine derivatives, including 3-(Ethanesulfonyl)pyridine, have been found to display a diversified reactivity profile . They are important structural cores in many natural products and used in pharmaceuticals and chemical reagents for organic synthesis .Physical And Chemical Properties Analysis

3-(Ethanesulfonyl)pyridine is a liquid at room temperature . It has a molecular weight of 171.22 .Scientific Research Applications

Reaction Mechanisms and Synthesis

- The study of reactions involving alkanesulfonyl chlorides and pyridines reveals insights into the elimination mechanism of sulfonyl chloride and the formation of sulfene intermediates (Uhn, Lee, Park, Kim, & Ryu, 1990).

- Research on highly functionalized pyridines synthesis using N-sulfonyl ketimines and alkynes demonstrates the utility of the N-S bond as an internal oxidant in a novel Rh(III)-catalyzed process (Zhang, Huang, Zhang, & Dong, 2014).

- Investigations into the kinetics of methanolysis of arenesulfonyl chloride in the presence of pyridines provide valuable insights into the reaction mechanisms and structural variations in pyridine (Tae, Choon, & Rim, 1989).

Environmental Applications

- A study on the degradation mechanism of pyridine in drinking water using a dielectric barrier discharge system highlights the potential environmental applications of pyridine derivatives in treating nitrogen heterocyclic compounds (Li, Yi, Yi, Zhou, & Wang, 2017).

Materials Science and Chemistry

- Research into the synthesis of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol, including crystal and molecular structure determination, provides insights into the stability and structural properties of pyridine derivatives (Percino, Chapela, Romero, Rodríguez-Barbarín, & Meléndez-Bustamante, 2006).

- The development of simple bipolar host materials using 3-(1H-Pyrazol-1-yl)pyridine for high-efficiency phosphorescent organic light-emitting diodes (PhOLEDs) illustrates the application of pyridine derivatives in advanced electronic devices (Li, Li, Liu, & Jin, 2016).

Safety And Hazards

The safety information for 3-(Ethanesulfonyl)pyridine includes several hazard statements such as H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of fire, CO2, dry chemical, or foam should be used for extinction .

Future Directions

The future directions for 3-(Ethanesulfonyl)pyridine could involve further exploration of its biological activity. The goal is to search for promising biologically active compounds through the synthesis of new pyridine-3-sulfonyl chlorides as synthons for the preparation of N-substituted sulfonic acids and sulfonyl amides .

properties

IUPAC Name |

3-ethylsulfonylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-2-11(9,10)7-4-3-5-8-6-7/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRFAZABSKCRJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CN=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Ethanesulfonyl)pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Z)-3-{[(2-chlorobenzyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2419399.png)

![1-Cyclohexyl-3-[[2-(4-methylphenyl)sulfonylacetyl]amino]thiourea](/img/structure/B2419400.png)

![N-[4-(3,4-Dimethyl-5-oxopiperazine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2419402.png)

![3-[(2,2-Dimethylpropanehydrazido)sulfonyl]benzene-1-sulfonyl fluoride](/img/structure/B2419404.png)

![tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/no-structure.png)

![9-((4-(2-methylbenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2419409.png)

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2419411.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2419412.png)